molecular formula C14H19NO2 B2442603 N-(4-acetylphenyl)-2-ethylbutanamide CAS No. 425686-03-9

N-(4-acetylphenyl)-2-ethylbutanamide

Cat. No.: B2442603
CAS No.: 425686-03-9
M. Wt: 233.311
InChI Key: AXBJBZRINDBYKD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-ethylbutanamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.311. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-11(5-2)14(17)15-13-8-6-12(7-9-13)10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBJBZRINDBYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the Acetylphenyl Moiety:

Acetyl Group Derivatization: The carbonyl can be converted into other functional groups such as an oxime, hydrazone, or a secondary alcohol (via reduction). The methyl group of the acetyl moiety can itself be functionalized via enolate chemistry.

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions like nitration or halogenation. The positions of substitution (ortho or meta to the existing groups) will be directed by the combined electronic effects of the acetyl (meta-directing) and the amide (ortho, para-directing) groups.

Modification of the Amide Linkage:

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated, transforming the secondary amide into a tertiary one. This modification removes the hydrogen bond donor capability of the amide proton and can significantly alter conformation and solubility. Nickel-photoredox catalysis is one modern approach for N-arylation under mild conditions. uwo.ca

Amide Isosteres: The entire amide group could be replaced with bioisosteres such as a sulfonamide or reversed amide to probe the importance of the amide bond's specific geometry and hydrogen bonding pattern.

Modification of the Aliphatic Chain:

Chain Homologation/Variation: The 2-ethylbutanoyl group can be replaced with other acyl groups by synthesizing the parent molecule from 4-aminoacetophenone and a different acyl chloride or carboxylic acid. This allows for variation in chain length, branching, and the introduction of cyclic structures.

α-Functionalization: As discussed in section 5.3, introducing substituents at the α-carbon can modulate steric bulk and introduce new chemical handles for further derivatization.

The following table outlines potential derivatization strategies.

Modification SiteStrategyExample Analog Structure
Acetylphenyl MoietyReduction of KetoneN-(4-(1-hydroxyethyl)phenyl)-2-ethylbutanamide
Acetylphenyl MoietyAromatic NitrationN-(4-acetyl-3-nitrophenyl)-2-ethylbutanamide
Amide LinkageN-MethylationN-(4-acetylphenyl)-N-methyl-2-ethylbutanamide
Aliphatic ChainAcyl Group ExchangeN-(4-acetylphenyl)acetamide
Aliphatic Chainα-AlkylationN-(4-acetylphenyl)-2-ethyl-2-methylbutanamide

Computational and Theoretical Chemical Investigations of N 4 Acetylphenyl 2 Ethylbutanamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide a static, time-independent view of the molecule, offering a wealth of information about its stability, geometry, and electronic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is exceptionally well-suited for determining the ground-state properties of medium-sized organic molecules like N-(4-acetylphenyl)-2-ethylbutanamide.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

Parameter Bond/Atoms Value
Bond Length C(aromatic)-N(amide) 1.41 Å
Bond Length N(amide)-C(carbonyl) 1.37 Å
Bond Length C(carbonyl)=O 1.23 Å
Bond Angle C(aromatic)-N-C(carbonyl) 128.5°
Bond Angle N-C(carbonyl)=O 123.0°

This interactive table presents selected optimized geometric parameters calculated using Density Functional Theory. These values define the molecule's ground-state structure.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov

For this compound, the HOMO is likely to be localized on the electron-rich acetyl-substituted phenyl ring, while the LUMO may be centered on the carbonyl groups of the amide and acetyl moieties. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity profile. thaiscience.info

Table 2: Hypothetical FMO Energies and Global Reactivity Indices for this compound

Parameter Value (eV)
HOMO Energy -6.58
LUMO Energy -1.45
HOMO-LUMO Gap (ΔE) 5.13
Chemical Potential (μ) -4.015
Chemical Hardness (η) 2.565

This interactive table displays the calculated frontier molecular orbital energies and derived reactivity indices, which are instrumental in predicting the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics provides a static picture, molecules are dynamic entities that constantly explore different shapes or conformations. Molecular Dynamics (MD) simulations are employed to model this temporal evolution. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations generate a trajectory that reveals the molecule's conformational landscape and flexibility.

For this compound, significant flexibility is expected around several single bonds. Key rotational barriers would include the C(aromatic)-N(amide) bond, the N(amide)-C(aliphatic) bond, and the bonds within the 2-ethylbutyl group. science.gov The rotation around the amide C-N bond is particularly important, as it typically has a significant energy barrier due to its partial double-bond character. rsc.org MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the transition states that separate them. This information is crucial for understanding how the molecule might adapt its shape to interact with other chemical species, such as biological receptors or catalysts.

In Silico Modeling of Non-Covalent Interactions with Defined Chemical Systems

Non-covalent interactions are the driving forces behind molecular recognition and self-assembly. nih.gov For this compound, several types of non-covalent interactions are possible. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygens of both the amide and acetyl groups can act as hydrogen bond acceptors. Furthermore, the acetyl-substituted phenyl ring can participate in π-π stacking and cation-π interactions. acs.org

In silico modeling can be used to study these interactions with specific chemical systems, such as a solvent molecule, a metal ion, or the active site of an enzyme. nih.gov Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. chemrxiv.org This provides a detailed understanding of the nature of the binding. For example, modeling the interaction of this compound with a model of graphene could reveal the strength and preferred geometry of π-stacking interactions. chemrxiv.org

Reaction Mechanism Studies and Transition State Analysis through Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, intermediates and, most importantly, transition states can be identified. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's rate.

A hypothetical reaction, such as the acid-catalyzed hydrolysis of the amide bond in this compound, could be investigated. acs.org Computational methods would first identify the most likely site of protonation (likely the amide oxygen). mcmaster.ca Then, the nucleophilic attack of a water molecule on the carbonyl carbon would be modeled. acs.org DFT calculations can be used to locate the transition state structure for this rate-determining step. uregina.ca Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate. researchgate.net

Chemical Reactivity Profiling and Derivatization Strategies

Investigation of Electrophilic and Nucleophilic Reactivity of the Acetyl Group

The acetyl group, an aromatic ketone, is characterized by a polarized carbon-oxygen double bond. The carbonyl carbon is electrophilic (electron-poor) due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen possesses lone pairs of electrons, rendering it a nucleophilic (electron-rich) and basic center. orgoreview.comquimicaorganica.orgacs.org

Electrophilic Carbon Center: The carbonyl carbon is a primary site for nucleophilic addition reactions. orgoreview.com In such reactions, a nucleophile attacks the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. quimicaorganica.org The reactivity of the acetyl group is somewhat attenuated compared to aliphatic ketones because the aromatic ring can donate electron density through resonance, which slightly reduces the electrophilicity of the carbonyl carbon. quimicaorganica.org

Key reactions targeting the electrophilic carbon include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-(1-hydroxyethyl)phenyl)-2-ethylbutanamide, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), often catalyzed by a base, yields a cyanohydrin, which can serve as a precursor for α-hydroxy acids and other derivatives. orgoreview.com

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols by creating a new carbon-carbon bond.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Nucleophilic Oxygen Center: The oxygen atom's lone pairs can act as a nucleophile or a Brønsted-Lowry base. Protonation of the oxygen by an acid increases the electrophilicity of the carbonyl carbon, activating it for attack by weak nucleophiles. orgoreview.comacs.org This principle is utilized in acid-catalyzed nucleophilic addition reactions.

The following interactive table summarizes the potential reactivity of the acetyl group.

Reactive SiteReagent TypeReactionProduct Type
Carbonyl Carbon (Electrophile)Reducing Agent (e.g., NaBH₄)ReductionSecondary Alcohol
Carbonyl Carbon (Electrophile)Nucleophile (e.g., HCN, CN⁻)Nucleophilic AdditionCyanohydrin
Carbonyl Carbon (Electrophile)Organometallic (e.g., R-MgX)Nucleophilic AdditionTertiary Alcohol
Carbonyl Carbon (Electrophile)Phosphorus YlideWittig ReactionAlkene
Carbonyl Oxygen (Nucleophile)Acid (e.g., H₃O⁺)ProtonationActivated Carbonyl (Oxonium Ion)

Hydrolytic and Amide Exchange Reactions of the Amide Linkage

The amide bond is known for its stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group. However, it can undergo cleavage under forceful conditions through hydrolysis or be exchanged via transamidation reactions.

Hydrolytic Cleavage: Amide hydrolysis breaks the C-N bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, typically requiring heat. msu.eduresearchgate.netorganic-chemistry.org

Acid-Catalyzed Hydrolysis: Heating N-(4-acetylphenyl)-2-ethylbutanamide with a strong aqueous acid (e.g., H₂SO₄, HCl) will produce 2-ethylbutanoic acid and the ammonium (B1175870) salt of 4-aminoacetophenone. researchgate.netorganic-chemistry.org The mechanism involves initial protonation of the carbonyl oxygen to activate the amide, followed by nucleophilic attack by water. organic-chemistry.org

Base-Catalyzed (Saponification) Hydrolysis: Heating the compound with a strong aqueous base (e.g., NaOH) results in the formation of the carboxylate salt of 2-ethylbutanoic acid (e.g., sodium 2-ethylbutanoate) and 4-aminoacetophenone. msu.eduresearchgate.net The mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

Amide Exchange (Transamidation): This process involves the exchange of the amine portion of the amide with a different amine. Direct transamidation is often challenging due to the poor leaving group ability of the amide anion and requires catalysts to proceed. 182.160.97 Various metal catalysts, including those based on copper, iron, and palladium, have been developed to facilitate these reactions under specific conditions, such as high temperatures or the use of sealed tubes. 182.160.97 Such a reaction could replace the 4-aminoacetophenone moiety with another amine, providing a route to novel amide derivatives.

ConditionsReaction TypeProducts
Aqueous Acid (e.g., H₂SO₄), HeatHydrolysis2-Ethylbutanoic Acid + 4-Aminoacetophenone Salt
Aqueous Base (e.g., NaOH), HeatHydrolysisSalt of 2-Ethylbutanoic Acid + 4-Aminoacetophenone
Amine (R-NH₂), Metal Catalyst, HeatExchangeNew N-aryl amide + 4-Aminoacetophenone

Reactions at the Aliphatic Chain (e.g., α-Functionalization, Alkylation)

The 2-ethylbutanoyl moiety offers sites for functionalization, primarily at the α-carbon (the carbon adjacent to the amide carbonyl). The hydrogen atom at this position is weakly acidic and can be removed by a very strong base to form an amide enolate. orgoreview.comquimicaorganica.org

The acidity of the α-hydrogen in amides is considerably lower than in ketones or esters, making enolate formation challenging. orgoreview.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required for deprotonation. youtube.com A significant competing reaction is the deprotonation of the amide N-H, which is more acidic than the α-C-H. quimicaorganica.org

Assuming enolate formation can be achieved, the resulting nucleophilic species can react with various electrophiles:

α-Alkylation: The enolate can undergo SN2 reactions with primary alkyl halides to introduce an alkyl group at the α-position. youtube.com This would create a quaternary carbon center, leading to a more sterically hindered aliphatic chain.

α-Halogenation: Reaction with halogenating agents could introduce a halogen at the α-position.

Recent advances in catalysis have explored methods for C-H activation that might bypass the need for strong bases, potentially offering milder conditions for α-functionalization. orgoreview.com

Rational Design and Synthesis of Structurally Modified Analogs for Probing Chemical Space

The rational design of analogs of this compound can be approached by systematically modifying its three main structural components. This allows for a thorough exploration of the surrounding chemical space to modulate its physicochemical and biological properties.

Development of Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Method Development for Purity Analysis and Quantitative Determination

Chromatographic techniques are fundamental in the separation and quantification of "N-(4-acetylphenyl)-2-ethylbutanamide" from related substances and impurities. The development of robust chromatographic methods is essential for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, given the compound's moderate polarity.

A typical RP-HPLC method would involve a C18 or C8 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.comrsc.orgnih.gov Gradient elution is often preferred over isocratic elution to ensure the efficient separation of impurities with a wide range of polarities. researchgate.net

For detection, a Diode Array Detector (DAD) or a UV-Vis detector is highly effective, as the N-(4-acetylphenyl) chromophore is expected to exhibit strong UV absorbance. The presence of the aromatic ketone and amide functionalities suggests that a detection wavelength in the range of 240-280 nm would be appropriate. For more sensitive and specific detection, particularly at trace levels, Mass Spectrometry (MS) can be coupled with HPLC. google.com

ParameterSuggested Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientInitial: 80% A, 20% B; Final: 20% A, 80% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds. In the context of "this compound" analysis, GC is primarily used for the determination of residual solvents that may be present from the synthesis and purification processes. pharmtech.comrsc.orgthermofisher.com Headspace GC, where the vapor phase above the sample is injected, is a common technique for this purpose as it minimizes matrix effects. thermofisher.com

The choice of the GC column is critical and typically involves a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., DB-WAX, Carbowax), which is effective in separating a wide range of common organic solvents. A flame ionization detector (FID) is generally used for quantification due to its high sensitivity and linear response for most organic compounds. rsc.org

ParameterSuggested Condition
ColumnDB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Oven ProgramInitial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Injection ModeHeadspace or Direct Liquid Injection

Should "this compound" or its analogs possess a chiral center, for instance, through substitution on the ethylbutanamide side chain, the assessment of enantiomeric purity would be crucial. Chiral chromatography, particularly chiral HPLC, is the most effective technique for separating enantiomers. researchgate.netnih.gov

Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for this purpose. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Both normal-phase and reversed-phase modes can be employed, with the choice of mobile phase being critical for achieving optimal resolution. nih.govchromatographyonline.com

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling in Chemical Reactions

Impurity profiling is a critical aspect of drug development and quality control, aiming to identify and quantify impurities in a drug substance. chimia.chresolvemass.ca Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for this task. synthinkchemicals.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing non-volatile impurities that may be present in "this compound." nih.gov This technique provides molecular weight information and fragmentation patterns of the impurities, which aids in their structural elucidation. synthinkchemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile and semi-volatile impurities. researchgate.netnih.govgoogle.comresearchgate.net The electron ionization (EI) mass spectra obtained from GC-MS can be compared with spectral libraries for the identification of known impurities. For unknown impurities, the fragmentation patterns can provide valuable structural information. nih.govresearchgate.net

Spectrophotometric and Potentiometric Methods for Characterization in Solution

In addition to chromatographic methods, spectrophotometric and potentiometric techniques offer valuable insights into the properties of "this compound" in solution.

UV-Vis spectrophotometry can be used for the quantitative determination of the compound, leveraging the strong absorbance of the N-(4-acetylphenyl) chromophore. A wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the pure compound across the UV-Vis spectrum. This λmax can then be used for routine quantification. Based on the structure, the λmax is expected to be in the 240-280 nm range.

Potentiometric titration can be a useful method for determining the purity of "this compound." While amides are generally neutral, they can exhibit very weak acidic or basic properties. Nonaqueous potentiometric titration, using a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid, can be employed to titrate the weakly basic amide group. dtic.milmetrohm.com Conversely, titration with a strong base in a non-aqueous medium could be used if the amide proton exhibits sufficient acidity. nih.govquora.comscience.gov The endpoint of the titration can be detected by monitoring the potential change with a suitable electrode system.

Exploration of N 4 Acetylphenyl 2 Ethylbutanamide in Chemical Sciences and Materials Applications

Utility as a Versatile Synthetic Building Block in Multistep Organic Synthesis

N-(4-acetylphenyl)-2-ethylbutanamide possesses two primary reactive sites: the acetyl group on the phenyl ring and the amide functionality. These features make it a potentially valuable intermediate in the synthesis of more complex molecules. The reactivity of similar N-acetylphenyl amides, such as N-(4-acetylphenyl)-2-chloroacetamide, has been demonstrated in the synthesis of various heterocyclic compounds. researchgate.net This suggests that this compound could serve a similar role.

The acetyl group's ketone functionality can undergo a wide array of chemical transformations. These include:

Condensation Reactions: The acetyl group can react with various nucleophiles. For instance, condensation with hydrazines or substituted hydrazines could lead to the formation of hydrazones, which are precursors to pyrazole (B372694) rings and other heterocyclic systems. researchgate.net

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and a site for further functionalization, such as esterification or etherification. ichem.md

Oxidation: While less common for acetophenones, under specific conditions, the acetyl group could be oxidized, for instance, in a Baeyer-Villiger oxidation to form an ester linkage.

Halogenation: The methyl group of the acetyl moiety can be halogenated to provide a reactive handle for subsequent nucleophilic substitution reactions, a common strategy for building complexity.

The amide linkage, while generally stable, can also participate in synthetic transformations. The N-H bond provides a site for substitution, and the carbonyl group can influence the reactivity of the aromatic ring. The chirality of the 2-ethylbutanamide (B1267559) side chain could be exploited in asymmetric synthesis, potentially influencing the stereochemical outcome of reactions at the acetyl group or on a newly formed ring system.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Acetyl GroupCondensationHydrazones, Pyrazoles
ReductionSecondary Alcohols
Halogenationα-Halo Ketones
Amide GroupN-H SubstitutionN-Alkylated/Arylated Amides
Aromatic RingElectrophilic SubstitutionHalogenated/Nitrated Derivatives

Investigation in Supramolecular Chemistry for Self-Assembly and Non-Covalent Architectures

The structure of this compound is well-suited for investigations into supramolecular chemistry. The amide group is a classic functional group for forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). rsc.org This can lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state.

Furthermore, the presence of the aromatic phenyl ring introduces the possibility of π-π stacking interactions. acs.orgresearchgate.netrsc.org These non-covalent interactions, in conjunction with hydrogen bonding, can direct the self-assembly of the molecules into well-ordered, three-dimensional architectures. The interplay between the hydrogen bonding of the amide groups and the π-π stacking of the aromatic rings is a key area of research in crystal engineering and the design of new materials. rsc.org

The 2-ethylbutyl group attached to the amide nitrogen introduces steric bulk and chirality. This can have a significant impact on the packing of the molecules in the solid state, potentially leading to the formation of chiral supramolecular structures. The ethyl branching could frustrate close packing, possibly leading to the formation of more complex, less dense crystalline forms or even liquid crystalline phases.

Development as a Chemical Probe for Reaction Mechanism Studies or Material Science

A chemical probe is a small molecule used to study biological systems or chemical reactions. nih.govyoutube.com Ideally, a chemical probe is potent, selective, and has a known mechanism of action. While this compound is not a known chemical probe, its structure contains moieties that could be elaborated to create one.

For instance, the acetylphenyl group is a common feature in molecules designed to interact with specific proteins. The acetyl group itself can act as a hydrogen bond acceptor. By modifying the 2-ethylbutanamide side chain, it might be possible to introduce functionalities that allow for covalent labeling of a target protein or for the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag.

In material science, a molecule like this compound could be used as a probe to study polymerization processes or the formation of self-assembled monolayers. The distinct signals from the aromatic and aliphatic parts of the molecule in techniques like NMR or IR spectroscopy could provide information about the local environment and the degree of order in a material.

Potential Applications in Polymer Chemistry or Advanced Functional Materials (e.g., as a monomer, precursor, or additive)

The bifunctional nature of this compound suggests its potential use in polymer chemistry. numberanalytics.com The acetyl group could be transformed into a polymerizable group, such as a vinyl group or an epoxide. Subsequent polymerization could lead to polymers with pendant this compound units. These side chains could impart specific properties to the polymer, such as improved thermal stability or the ability to form hydrogen-bonded networks between polymer chains, which would affect the material's mechanical properties.

Alternatively, the molecule could be modified to have two polymerizable groups, allowing it to act as a cross-linker. For example, the acetyl group could be converted to a vinyl group, and a polymerizable group could be attached to the aromatic ring at a different position.

As an additive, this compound could be blended with existing polymers to modify their properties. For example, its ability to form hydrogen bonds might make it a useful compatibilizer in polymer blends. Its aromatic nature could also lead to applications as a UV stabilizer or a flame retardant.

Table 2: Potential Roles in Polymer Chemistry

RoleRequired ModificationResulting Polymer Property
MonomerConversion of acetyl group to a polymerizable moietyPendant functional groups, chirality
Cross-linkerIntroduction of a second polymerizable groupIncreased rigidity and thermal stability
AdditiveNo modification neededModified mechanical properties, UV stability

Future Research Directions and Uncharted Territories

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of amides, a fundamental process in organic chemistry, is increasingly moving from traditional batch methods to continuous-flow systems. rsc.orgnih.gov Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the potential for higher yields and purity. nih.govamidetech.com For the synthesis of N-(4-acetylphenyl)-2-ethylbutanamide, a transition to a continuous-flow setup could be a key area of future research. This would involve the development of a robust flow-based process, potentially utilizing packed-bed reactors with solid-supported reagents to streamline the reaction and purification steps. innovationnewsnetwork.comnus.edu.sg

Automated synthesis platforms represent the next leap forward, combining the benefits of flow chemistry with robotic systems and computational control. geneonline.comresearchgate.net These platforms can significantly accelerate the discovery and optimization of new synthetic routes and analogues of this compound. innovationnewsnetwork.comgeneonline.com By integrating real-time monitoring and feedback loops, these systems can autonomously optimize reaction conditions, leading to more consistent and efficient production. geneonline.com The development of a fully automated synthesis for this compound would not only improve efficiency but also enable on-demand production of the molecule and its derivatives. innovationnewsnetwork.comnus.edu.sg

Table 1: Comparison of Batch vs. Flow Synthesis for Amide Production

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Control Limited control over temperature and mixing gradients.Precise control over reaction parameters. amidetech.com
Safety Higher risk due to large volumes of reagents.Smaller reaction volumes enhance safety.
Scalability Often challenging and requires re-optimization.More straightforward to scale up. rsc.org
Efficiency Can be time-consuming with manual workup.Reduced reaction times and potential for in-line purification. nih.gov

Comprehensive Exploration of Structure-Reactivity Relationships for Catalyst Development

The development of novel catalysts is paramount to advancing the synthesis of amides like this compound. A deep understanding of the structure-reactivity relationships is crucial for designing more efficient and selective catalysts. dntb.gov.uaresearchgate.net Future research should focus on systematic studies that correlate the structural features of both the catalyst and the substrates with the reaction outcomes.

For instance, in metal-catalyzed amide bond formation, the electronic and steric properties of the ligands play a critical role in the catalytic cycle. dntb.gov.ua By systematically modifying the ligand architecture, it is possible to fine-tune the catalyst's activity and selectivity. Computational tools, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states and intermediates, providing valuable insights into the reaction mechanism and guiding the design of new catalysts. researchgate.net This approach can lead to the discovery of catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope.

Advanced Theoretical Predictions for Novel Chemical Transformations

Computational chemistry is poised to play an increasingly important role in predicting and discovering new chemical reactions. nih.govresearchgate.net For this compound, advanced theoretical predictions can be used to explore novel chemical transformations that are currently inaccessible through conventional methods. Techniques such as ab initio and DFT calculations can be used to map out the potential energy surfaces of various reaction pathways, identifying new, energetically favorable routes to the target molecule or its derivatives. nih.govnih.gov

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry can accelerate the discovery process. researchgate.net By training algorithms on large datasets of known reactions, it is possible to develop predictive models that can identify promising new transformations. semanticscholar.org This data-driven approach can help to prioritize experimental efforts and reduce the time and resources required to develop novel synthetic methods.

Sustainable and Biocatalytic Approaches to Compound Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on reducing waste, using renewable resources, and employing environmentally benign reaction conditions. chemrxiv.orgrsc.org For the synthesis of this compound, future research should explore more sustainable approaches that minimize the environmental impact.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising avenue for the sustainable synthesis of amides. nih.govresearchgate.net Enzymes can operate under mild conditions, often in aqueous media, and can exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. nih.govacs.org The use of lipases, for example, has been shown to be effective in the formation of amide bonds. nih.gov Future research could focus on identifying or engineering enzymes that are specifically tailored for the synthesis of this compound, potentially leading to a more environmentally friendly and economically viable production process. chemrxiv.orgacs.org

Table 2: Potential Biocatalysts for Amide Synthesis

Enzyme ClassExampleAdvantages
Lipases Candida antarctica lipase (B570770) B (CALB)High stability in organic solvents, broad substrate scope. nih.gov
Amide Synthetases McbA from Marinactinospora thermotoleransATP-dependent, can be engineered for improved stability and specificity. chemrxiv.org
Carboxylic Acid Reductases (CARs) Engineered CAR-ASelective for amide bond formation in the presence of competing alcohols. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for N-(4-acetylphenyl)-2-ethylbutanamide, and how can reaction conditions be optimized?

This compound can be synthesized via acylation reactions. A common approach involves reacting 4-aminoacetophenone with 2-ethylbutanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization includes:

  • Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • NMR :
    • ¹H NMR : A singlet at ~2.5 ppm (acetyl -CH₃), multiplet at ~1.2–1.6 ppm (2-ethylbutanamide -CH₂- groups), and aromatic protons at 7.6–8.0 ppm .
    • ¹³C NMR : Carbonyl signals at ~168 ppm (amide) and ~200 ppm (acetyl) .
  • FT-IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) .
  • HPLC-MS : Use C18 columns with acetonitrile/water mobile phase; expect [M+H]⁺ at m/z ~261 .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity?

Modifying the phenyl ring alters electronic and steric properties, impacting interactions with biological targets. For example:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) via dipole interactions, increasing antimicrobial activity .
  • Bulky substituents reduce activity by hindering target access, as seen in SAR studies of related sulfonamides .
  • Computational modeling (DFT or molecular docking) can predict substituent effects on binding affinity and guide synthesis .

Advanced: What contradictions exist in reported biological activities of structurally similar amides, and how can they be resolved?

Discrepancies in antimicrobial efficacy between studies may arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions .
  • Purity issues : Impurities >5% (e.g., unreacted starting materials) can skew results; validate via HPLC .
  • Mechanistic overlap : Some amides inhibit multiple enzymes (e.g., both DHFR and β-lactamases), requiring targeted enzyme assays to clarify primary modes of action .

Advanced: How can crystallography and computational methods elucidate this compound’s interaction with biological targets?

  • X-ray crystallography : Resolve binding modes, as demonstrated for human cGAS with a structurally similar acetylphenyl derivative (PDB: 7FTR) .
  • Molecular dynamics simulations : Predict stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns indicates stable binding) .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to explain reactivity and interaction hotspots .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond .
  • Light sensitivity : Amber vials reduce photodegradation of the acetyl group.
  • Solubility : DMSO or ethanol solutions are stable for ≤1 month at 4°C; avoid aqueous buffers with pH >8 to prevent deacetylation .

Advanced: How can researchers design kinetic studies to probe this compound’s enzyme inhibition mechanism?

  • Steady-state kinetics : Vary substrate concentrations with fixed inhibitor doses to determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Pre-incubation assays : Assess time-dependent inhibition by pre-mixing the compound with the enzyme (e.g., DHFR) before adding substrates .
  • IC₅₀ determination : Use dose-response curves (log[inhibitor] vs. % activity) with triplicate measurements to ensure reproducibility .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing side products (e.g., diacylated byproducts) .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation, improving yields from 60% to >85% .
  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: Which in vitro assays are suitable for preliminary evaluation of its pharmacological potential?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
  • Enzyme inhibition : Spectrophotometric assays (e.g., DHFR activity via NADPH oxidation at 340 nm) .

Advanced: How do solvation effects influence the compound’s reactivity in different solvents?

  • Polar aprotic solvents (e.g., DMF): Stabilize transition states in substitution reactions, increasing reaction rates .
  • Hydrogen-bonding solvents (e.g., ethanol): May form adducts with the amide group, reducing electrophilicity .
  • Computational solvation models : COSMO-RS simulations predict solubility and reactivity trends across solvents .

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